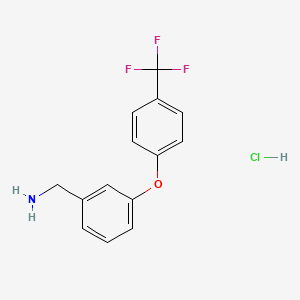

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride

Vue d'ensemble

Description

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H13ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy group, making it a valuable compound in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methanamine group (-CH₂NH₂) undergoes oxidation under controlled conditions:

-

Primary oxidation : Forms a nitroso or nitro derivative using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

-

Advanced oxidation : Chromium trioxide (CrO₃) in sulfuric acid converts the amine to a nitro group (-NO₂) .

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ | Room temperature, 12 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanimine oxide |

| KMnO₄/H₂SO₄ | 60°C, 4 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)nitromethane |

| CrO₃ | 0°C, 1 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)nitroso chloride |

Reduction Reactions

The trifluoromethylphenoxy group stabilizes electron-withdrawing effects, enabling selective reductions:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) with H₂ reduces the aromatic ring’s electron-deficient positions .

-

Boron-based reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates to secondary amines.

| Reagent | Conditions | Product |

|---|---|---|

| Pd/C + H₂ | 50 psi, 80°C, 6 h | Partially hydrogenated cyclohexane derivative |

| NaBH₄/EtOH | Reflux, 3 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine |

Substitution Reactions

The chlorine atom in the hydrochloride salt participates in nucleophilic substitutions:

-

Aromatic substitution : Reacts with amines or alkoxides in dimethylformamide (DMF) at 120°C .

-

Halogen exchange : Potassium iodide (KI) replaces chloride with iodide in acetone .

| Reagent | Conditions | Product |

|---|---|---|

| 4-Aminophenol | DMF, 120°C, 24 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine-4-aminophenyl adduct |

| KI/NaHCO₃ | Acetone, 60°C, 8 h | (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydroiodide |

Coupling Reactions

The aromatic rings facilitate cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura mechanisms:

-

Palladium-catalyzed coupling : With aryl halides in tetrahydrofuran (THF) using Pd(OAc)₂ and XPhos .

| Reagent | Conditions | Product |

|---|---|---|

| 4-Bromotoluene + Pd(OAc)₂ | THF, 80°C, 12 h | Biaryl-coupled derivative |

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with strong bases:

-

Deprotonation : Sodium hydroxide (NaOH) liberates the free base, which can react with electrophiles like acetyl chloride .

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For instance, it is involved in the production of fluoxetine, an antidepressant used to treat conditions such as depression and anxiety disorders. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is beneficial for drug efficacy .

Case Study: Fluoxetine Production

Research has demonstrated that the synthesis of fluoxetine from (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine involves several steps, including the reaction with various alkyl halides and subsequent purification processes. This method showcases the compound's utility in producing therapeutically significant drugs on an industrial scale .

Agricultural Chemicals

Enhancing Pesticide Efficacy

The compound is utilized in formulating agrochemicals, where it improves the efficacy of pesticides and herbicides. Its ability to enhance absorption and stability makes it a valuable component in agricultural formulations aimed at increasing crop yields while minimizing environmental impact .

Research Findings

Studies have indicated that formulations containing this compound exhibit improved performance in pest control compared to traditional agents. This is particularly relevant in developing sustainable agricultural practices that require fewer chemical inputs while maintaining effectiveness against pests .

Material Science

Development of Advanced Materials

In material science, (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is explored for creating advanced polymers with enhanced thermal and chemical resistance. These materials are crucial for applications requiring durability and stability under harsh conditions .

Applications in Manufacturing

The incorporation of this compound into polymer matrices has led to materials that can withstand extreme temperatures and corrosive environments, making them suitable for use in automotive and aerospace industries .

Biochemical Research

Studying Receptor Interactions

Researchers utilize this compound to study interactions with various biological receptors, which is essential for drug design and discovery. Its structural properties allow scientists to explore new therapeutic targets effectively .

Impact on Drug Design

The ability to modify the trifluoromethyl group provides insights into structure-activity relationships (SAR), aiding in the design of more effective drugs with fewer side effects. This aspect is particularly valuable in the development of selective receptor modulators .

Environmental Applications

Development of Green Chemistry Solutions

There is potential for this compound to be used in developing environmentally friendly solvents and additives. The compound's properties can contribute to greener chemistry practices across various industries by reducing the reliance on harmful solvents .

Case Studies on Environmental Impact

Research has shown that using this compound as a solvent can lead to lower toxicity levels in chemical processes, thereby supporting sustainable industrial practices that align with environmental regulations .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Involved in fluoxetine production |

| Agricultural Chemicals | Enhances pesticide efficacy | Improved performance in pest control |

| Material Science | Develops advanced materials | Suitable for automotive and aerospace applications |

| Biochemical Research | Studies receptor interactions | Aids in drug design through SAR |

| Environmental Applications | Supports green chemistry initiatives | Reduces reliance on harmful solvents |

Mécanisme D'action

The mechanism of action of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in modulating various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

- (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine

- (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

- (3-(4-(Trifluoromethyl)phenoxy)phenyl)acetic acid

Uniqueness: (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride stands out due to its hydrochloride form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs .

Activité Biologique

The compound (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is a derivative featuring a trifluoromethyl group, which is known for enhancing biological activity in various pharmacological contexts. This article reviews its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a trifluoromethyl group into a phenoxy structure, which is pivotal in modulating its biological properties. The trifluoromethyl group significantly influences the compound's lipophilicity and electronic characteristics, enhancing its interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | C14H14ClF3N |

| Molecular Weight | 295.72 g/mol |

| Trifluoromethyl Group | Enhances lipophilicity and potency |

| Phenoxy Structure | Imparts selectivity towards targets |

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity . For instance, derivatives containing a trifluoromethyl group have shown potent cytotoxic effects against various cancer cell lines, such as A549 and HT-29. In vitro studies indicated that certain derivatives achieved IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

Case Study: Cytotoxic Evaluation

A study evaluating the cytotoxicity of related compounds reported that the most promising derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib. For example:

- Compound 8e : IC50 values of 3.6 µM (A549), 1.7 µM (H460), and 3.0 µM (HT-29) .

- Compound 10 : Demonstrated high activity against leukemic cell lines with IC50 values around 2.27 µM .

The mechanism by which this compound exerts its effects may involve the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. The presence of the trifluoromethyl group enhances interactions with target proteins, potentially leading to greater inhibitory effects on cancer cell growth .

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Oncology | Anticancer agent targeting multiple cell lines |

| Neurology | Potential treatment for neurological disorders |

| Agricultural Chemistry | Used in formulations for pest resistance |

| Material Science | Enhances thermal stability in polymer applications |

Propriétés

IUPAC Name |

[3-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18;/h1-8H,9,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFDMOXXSRRAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.